Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate is a complex organic compound that belongs to the class of aminothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including a bromophenoxy group and an aminocarboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the bromophenoxy and aminocarboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- Methyl 5-(4-(4-fluorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- Methyl 5-(4-(4-iodophenoxy)phenyl)-3-aminothiophene-2-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The differences in these substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H14BrNO3S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
methyl 3-amino-5-[4-(4-bromophenoxy)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S/c1-22-18(21)17-15(20)10-16(24-17)11-2-6-13(7-3-11)23-14-8-4-12(19)5-9-14/h2-10H,20H2,1H3 |
InChI Key |
LJDRRZGXLFRION-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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